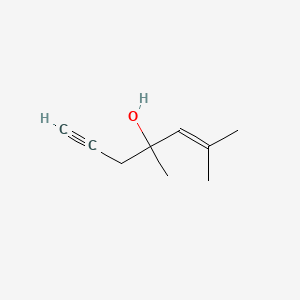
4,6-Dimethylhept-5-en-1-yn-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .
化学反应分析
Types of Reactions
4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4,6-Dimethylhept-5-en-1-yn-4-ol involves its interaction with molecular targets such as enzymes. For instance, in the synthesis of terbinafine, the compound acts as a key intermediate that undergoes further transformations to inhibit the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase .
相似化合物的比较
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another enynol with similar structural features but different positional isomerism.
4,4-Dimethylhept-1-en-6-yne: A compound with a similar carbon skeleton but different functional group positions
Uniqueness
4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
属性
CAS 编号 |
14168-33-3 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
4,6-dimethylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3 |
InChI 键 |
XPAQNIOAWARFAT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(C)(CC#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
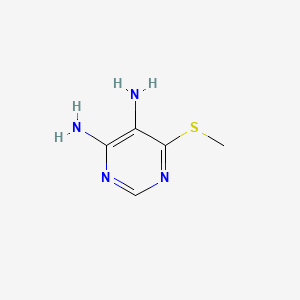
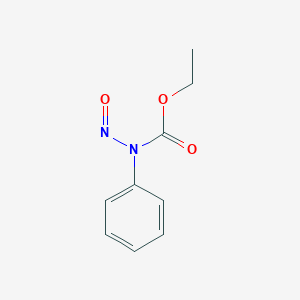
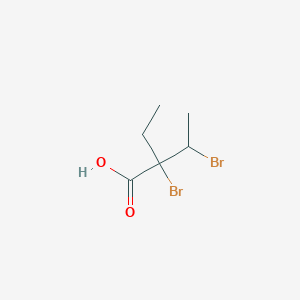
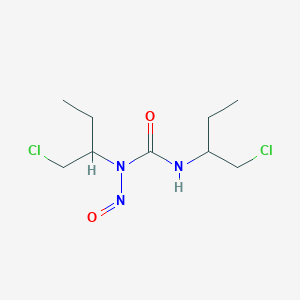

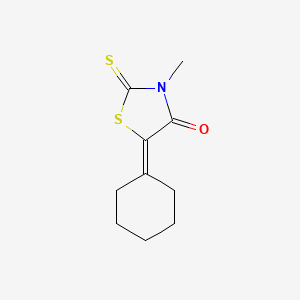
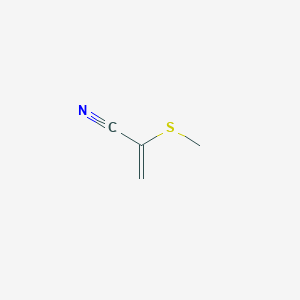
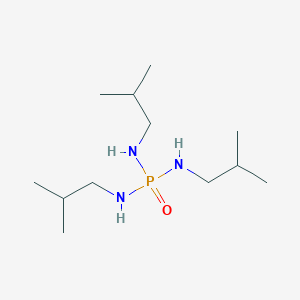
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)


